molecular formula C14H12ClN5O2S B14159608 N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide CAS No. 840457-49-0

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide

Cat. No.: B14159608
CAS No.: 840457-49-0
M. Wt: 349.8 g/mol
InChI Key: MJWUUCYDTPJOIJ-UHFFFAOYSA-N
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Description

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the triazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-N-methylacetamide: Another triazole derivative with similar structural features.

    4-chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the triazole ring.

Uniqueness

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide is unique due to the combination of the triazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.

Properties

CAS No.

840457-49-0

Molecular Formula

C14H12ClN5O2S

Molecular Weight

349.8 g/mol

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C14H12ClN5O2S/c15-10-6-8-12(9-7-10)23(21,22)19-14-17-13(16)20(18-14)11-4-2-1-3-5-11/h1-9H,(H3,16,17,18,19)

InChI Key

MJWUUCYDTPJOIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N

solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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